molecular formula C23H16N2O4S2 B2668162 (E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one CAS No. 315677-20-4

(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one

Cat. No.: B2668162
CAS No.: 315677-20-4
M. Wt: 448.51
InChI Key: WBQQVPSLLLFPHF-SRZZPIQSSA-N
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Description

(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C23H16N2O4S2 and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

One aspect of research focuses on the synthesis and chemical reactivity of thiazolidinone derivatives. For example, Kandeel and Youssef (2001) explored the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to various compounds with potential for further chemical modifications and applications in material science or as intermediates in pharmaceutical synthesis (K. Kandeel & A. S. Youssef, 2001).

Antimicrobial and Cytotoxic Activities

Another significant area of interest is the biological activity of thiazolidinone derivatives. Feitoza et al. (2012) synthesized a series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones and evaluated their in vitro antimicrobial and cytotoxic activities. Some of these compounds showed considerable activity against bacterial and fungal strains, as well as cytotoxic activity against human cancer cell lines (Danniel Delmondes Feitoza et al., 2012).

Electrochromic Materials

Research into electrochromic materials has also been conducted using thiazolidinone structures. Ming et al. (2015) investigated a thiadiazolo[3,4-c]pyridine-based donor-acceptor-type conjugated polymer, showcasing its potential in developing novel neutral green electrochromic polymers with fast switching times and high coloration efficiency (Shouli Ming et al., 2015).

Inhibitors of Protein Kinase

Additionally, Bourahla et al. (2021) synthesized new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and evaluated their activity against protein kinases, identifying compounds with nanomolar inhibition of DYRK1A, a target for neurological or oncological disorders. This highlights the potential of thiazolidinone derivatives in drug development for treating various diseases (Khadidja Bourahla et al., 2021).

Properties

IUPAC Name

(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S2/c26-22-21(31-23(30)25(22)17-2-1-9-24-12-17)11-15-3-6-18(7-4-15)27-13-16-5-8-19-20(10-16)29-14-28-19/h1-12H,13-14H2/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQQVPSLLLFPHF-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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